2,2-Dimethylbutan-1-ol
Overview
Description
2,2-Dimethylbutan-1-ol is an organic chemical compound with the molecular formula C6H14O. It is one of the isomeric hexanols and is primarily used as a solvent . The compound is characterized by its colorless liquid appearance and its ability to dissolve in ethanol and diethyl ether .
Scientific Research Applications
2,2-Dimethylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Future Directions
Mechanism of Action
Target of Action
2,2-Dimethylbutan-1-ol is an organic chemical compound and one of the isomeric hexanols . . As a solvent, it interacts with a wide range of molecules, dissolving or diluting them for various applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, its solvent properties might be affected by temperature and the nature of the substance it is intended to dissolve .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylbutan-1-ol can be synthesized through the reaction of formaldehyde and isobutyraldehyde . The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylbutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of appropriate catalysts.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, and substituted alcohols, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
- 2,2-Dimethyl-2-butanol
- 2,2-Dimethylbutyl alcohol
- 2,2-Dimethyl-1-butanol-d6
Uniqueness: 2,2-Dimethylbutan-1-ol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its solubility in various solvents and its reactivity make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2,2-dimethylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-6(2,3)5-7/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMVWAKMXZNZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152139 | |
Record name | 2,2-Dimethylbutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152139 | |
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Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
Record name | 2,2-Dimethyl-1-butanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10476 | |
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Vapor Pressure |
2.78 [mmHg] | |
Record name | 2,2-Dimethyl-1-butanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10476 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1185-33-7 | |
Record name | 2,2-Dimethyl-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2-Dimethylbutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethylbutanol | |
Source | DTP/NCI | |
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Record name | 2,2-Dimethylbutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.347 | |
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Record name | 2,2-DIMETHYLBUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P63ZRN924Q | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the polymorphic behaviors of 2,2-Dimethylbutan-1-ol in its solid state?
A1: this compound exhibits complex polymorphism in its solid state. Research has identified three orientationally disordered crystalline phases, commonly referred to as plastic crystalline phases, in addition to an ordered crystalline phase and the isotropic liquid phase [, ]. Interestingly, one of the supercooled orientationally disordered crystalline phases displays two subsequent glass transition anomalies upon heating, as observed through heat capacity measurements [].
Q2: How do the molecular dynamics of this compound change between its liquid and plastic crystalline phases?
A2: Fast field cycling 1H NMR relaxometry studies reveal significant changes in molecular dynamics at the transition between the liquid and plastic crystalline phases of this compound []. Specifically, there are noticeable changes in the temperature trends of correlation times and self-diffusion coefficients at this transition. These findings provide valuable insights into the molecular behavior of this compound in different physical states.
Q3: What is the dielectric behavior of this compound in its liquid and solid states?
A3: this compound displays high static permittivity (ε) values in both its liquid and solid phases, specifically in the liquid and solid phase I and IV []. Interestingly, ε increases upon freezing, with the most significant change occurring at the triple point where liquid, solid I, and solid IV coexist. Dielectric relaxation studies up to 13 MHz reveal a deviation from single Debye relaxation, although this deviation is less pronounced compared to previously studied cyclic alcohols [].
Q4: How does the hydrogen bonding in this compound compare to a structural isomer, and what methods are used to investigate this?
A4: Density Functional Theory (DFT) calculations, Inelastic Incoherent Neutron Scattering (IINS), and Infrared (IR) spectroscopy have been employed to investigate hydrogen bond formation and dynamics in this compound and its structural isomer, 2,3-dimethylbutan-2-ol []. These investigations provide insights into the influence of molecular structure on hydrogen bonding patterns and their impact on the physical properties of these isomers.
Q5: Can this compound be used in organic synthesis, and what are the advantages of such applications?
A5: Yes, a derivative of this compound has been successfully employed in a novel synthesis strategy for taurine derivatives []. 4-(tert-butyldiphenylsilanyloxy)-2,2-dimethylbutan-1-ol, synthesized from this compound, serves as a key component in a "safety-catch" protecting group for sulfonic acids. This approach allows for controlled and efficient synthesis of taurine derivatives, highlighting the potential of this compound derivatives in organic chemistry.
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